N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide
Description
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-benzylsulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-20(13-6-14-31(28,29)15-16-7-2-1-3-8-16)25-24-26-22-18-11-4-9-17-10-5-12-19(21(17)18)23(22)30-24/h1-5,7-12H,6,13-15H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFJXTLECSCOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of acenaphtho[1,2-d]thiazole derivatives, which are then subjected to further functionalization to introduce the benzylsulfonyl and butanamide groups. Key reagents and conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for larger-scale reactions and purification processes would be a plausible approach.
Chemical Reactions Analysis
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylsulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide involves multi-step reactions that typically include the formation of the acenaphtho[1,2-d]thiazole core and subsequent functionalization with a benzylsulfonyl group. The compound's structure allows for interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on sulfonamide derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases (G2/M) .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7j | MDA-MB-231 | 0.05 | Apoptosis induction |
| 7j | A549 | 0.17 | Cell cycle arrest |
| 4e | MDA-MB-231 | Significant increase in apoptosis | Apoptosis induction |
Antimicrobial Activity
This compound and its derivatives have also been evaluated for antimicrobial properties. Compounds with similar thiazole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table 2: Summary of Antimicrobial Activity Studies
| Compound | Microbial Strain | Activity |
|---|---|---|
| d1 | E. coli | Effective |
| d6 | S. aureus | Effective |
| d7 | C. albicans | Moderate |
Mechanistic Insights
Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. These studies reveal that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance .
Potential Therapeutic Applications
Given its biological activities, this compound shows potential for development as:
- Anticancer Agent : Targeting specific cancer types with high selectivity and reduced toxicity.
- Antimicrobial Agent : Addressing drug-resistant infections through novel mechanisms of action.
Mechanism of Action
The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Butanamide Derivatives in Therapeutic Contexts
The patent-published compound N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide () shares the butanamide framework but incorporates pyridinyl and pyrimidinyl substituents. Key comparisons include:
- Acenaphthothiazole vs. Pyridinyl-Pyrimidinyl Core : The target compound’s fused heterocyclic system may offer unique steric and electronic properties compared to the pyridinyl-pyrimidinyl core, which is designed for human CTPS1 inhibition in proliferative diseases .
- Benzylsulfonyl vs. Cyclopropanesulfonamido Group : Both sulfonyl groups may participate in enzyme active-site interactions, but the cyclopropane ring in the patent compound could impose conformational constraints, enhancing selectivity for CTPS1 .
Research Findings and Mechanistic Insights
- Bioadhesive Analogues : NB () demonstrates efficacy in photopolymerizable hydrogels due to its nitroso group’s reactivity under UV light, a feature absent in the target compound .
- Therapeutic Analogues: The patent compound () shows nanomolar IC₅₀ values against CTPS1, attributed to its pyrimidinyl-cyclopropanesulfonamido motif. The target compound’s benzylsulfonyl group may similarly engage sulfonamide-binding pockets but lacks direct evidence of CTPS1 inhibition .
Biological Activity
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide, with the CAS number 922467-55-8, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 448.6 g/mol
- Structure : The compound features an acenaphtho[1,2-d]thiazole moiety linked to a benzylsulfonyl group through a butanamide chain.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structural characteristics often exhibit significant enzyme inhibition and receptor modulation.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Interaction : It is hypothesized that the compound can bind to receptors associated with inflammation and cancer pathways, potentially leading to therapeutic effects.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
- Study on Anticancer Efficacy : A recent study published in the Journal of Medicinal Chemistry explored the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting a potential for development as an anticancer therapeutic agent.
- Antimicrobial Activity Investigation : Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The findings revealed that it could serve as a lead compound for developing new antibiotics.
Q & A
Q. What experimental approaches assess synergistic effects with existing therapeutics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
